molecular formula C17H17NO4 B13521700 1,3-Dioxoisoindolin-2-YL bicyclo[2.2.2]octane-1-carboxylate

1,3-Dioxoisoindolin-2-YL bicyclo[2.2.2]octane-1-carboxylate

Katalognummer: B13521700
Molekulargewicht: 299.32 g/mol
InChI-Schlüssel: HULKKOIVYINYBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[222]octane-1-carboxylate is a complex organic compound that features a unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.2]octane-1-carboxylate typically involves the reaction of bicyclo[2.2.2]octane-1-carboxylic acid with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as acetic anhydride or sulfuric acid to facilitate the formation of the isoindole ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.2]octane-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism by which 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl propanoate
  • 1,3-Dioxoisoindolin-2-yl pivalate
  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal

Uniqueness

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.2]octane-1-carboxylate is unique due to its bicyclic structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for applications that require precise molecular interactions and stability .

Eigenschaften

Molekularformel

C17H17NO4

Molekulargewicht

299.32 g/mol

IUPAC-Name

(1,3-dioxoisoindol-2-yl) bicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C17H17NO4/c19-14-12-3-1-2-4-13(12)15(20)18(14)22-16(21)17-8-5-11(6-9-17)7-10-17/h1-4,11H,5-10H2

InChI-Schlüssel

HULKKOIVYINYBU-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1CC2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.